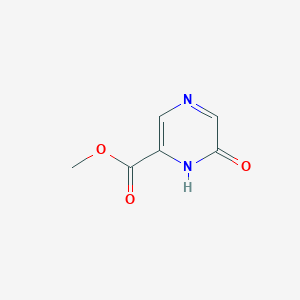

Methyl 6-hydroxypyrazine-2-carboxylate

Descripción

The exact mass of the compound Methyl 6-hydroxypyrazine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-hydroxypyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-hydroxypyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 6-oxo-1H-pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVMLKSUJLMCCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340571 |

Source

|

| Record name | methyl 6-hydroxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13924-98-6 |

Source

|

| Record name | methyl 6-hydroxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Characterization of Methyl 6-hydroxypyrazine-2-carboxylate (CAS 13924-98-6)

A Critical Intermediate in Pyrazine-Based Pharmacochemistry [1]

Executive Summary & Chemical Identity[1][2][3]

Methyl 6-hydroxypyrazine-2-carboxylate (CAS 13924-98-6) serves as a pivotal building block in the synthesis of nitrogen-containing heterocycles, specifically functionalized pyrazines used in antiviral (e.g., Favipiravir analogs) and antitubercular drug development.[1]

Unlike simple aromatic esters, this compound exhibits significant prototropic tautomerism , existing in equilibrium between its hydroxy-pyrazine and 6-oxo-1,6-dihydropyrazine forms.[1] Understanding this duality is critical for accurate analytical characterization and synthetic manipulation.[1]

Physiochemical Profile[1]

| Property | Specification | Technical Insight |

| CAS Number | 13924-98-6 | Unique identifier; distinct from the 3-hydroxy isomer.[1] |

| IUPAC Name | Methyl 6-hydroxypyrazine-2-carboxylate | Often referred to as Methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate due to tautomerism.[1] |

| Formula | C₆H₆N₂O₃ | High nitrogen content characteristic of bioactive scaffolds.[1] |

| Molecular Weight | 154.12 g/mol | Ideal fragment size for Fragment-Based Drug Discovery (FBDD).[1] |

| Melting Point | 195–197 °C | High MP indicates strong intermolecular hydrogen bonding (dimer formation) in the crystal lattice.[1] |

| Solubility | DMSO, Methanol, Warm Water | Poor solubility in non-polar solvents (Hexane, DCM) due to polarity.[1] |

| pKa | ~7.8 (Enolic OH) | The hydroxyl group is acidic; deprotonation facilitates nucleophilic substitutions.[1] |

Mechanistic Characterization: Tautomerism & Reactivity[1]

The "character" of CAS 13924-98-6 is defined by its ability to switch forms. In solution (DMSO-d6), the compound exists primarily in the oxo-form (lactam), which influences its reactivity profile.[1]

The Tautomeric Equilibrium

The proton on the hydroxyl group (O-H) can migrate to the adjacent nitrogen (N-H), destroying the aromaticity of the ring but gaining stability through the amide-like (lactam) resonance.

-

Hydroxy Form (Lactim): Favored in gas phase or non-polar solvents; allows for O-alkylation.[1]

-

Oxo Form (Lactam): Favored in solid state and polar solvents; allows for N-alkylation.[1]

Visualization: Tautomeric & Synthetic Pathways

The following diagram illustrates the tautomeric shift and the primary synthetic route (Jones Synthesis) used to access this scaffold.

Figure 1: Synthetic origin and tautomeric equilibrium of Methyl 6-hydroxypyrazine-2-carboxylate.[1] The oxo-form is the dominant species in polar media.

Experimental Protocols

A. Synthesis: The Modified Jones Condensation

The most authoritative method for synthesizing CAS 13924-98-6 is the condensation of methylglyoxal with aminomalonamide. This reaction is regioselective but requires precise pH control to favor the 6-hydroxy isomer over the 5-hydroxy byproduct.[1]

Reagents:

Protocol:

-

Preparation: In a 500 mL three-neck flask, dissolve 2-aminomalonamide (1.0 eq) in water. Cool to 0–5 °C.[1]

-

Addition: Add Methylglyoxal (1.1 eq) dropwise.[1]

-

Cyclization: Slowly add NaOH (aq) to maintain pH ~8–9. Stir for 4–6 hours at 0–10 °C. Critical: Higher temperatures promote polymerization and the formation of the 5-hydroxy isomer.

-

Acidification: Acidify the mixture to pH 2–3 using concentrated HCl. The product, CAS 13924-98-6, will precipitate as a solid.

-

Purification: Filter the crude solid. Recrystallize from hot water or methanol/water (1:1).[1]

-

Yield: Expected yield is 60–70%.[1]

B. Analytical Validation (HPLC-UV)

To validate purity and separate the target from the 5-hydroxy regioisomer.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (aromatic) and 310 nm (conjugated enol/oxo).[1]

-

Retention Time: The 6-hydroxy isomer typically elutes after the 5-hydroxy isomer due to intramolecular hydrogen bonding making it slightly more hydrophobic.[1]

Analytical Characterization Data

Nuclear Magnetic Resonance (¹H-NMR)

The NMR spectrum in DMSO-d6 is diagnostic.[1][3] The absence of an O-H signal and the presence of a broad N-H signal confirms the oxo-tautomer.

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 12.5 - 13.0 | Broad Singlet | 1H | N-H (Pyrazinone nitrogen).[1] Indicates oxo-form.[1] |

| 8.25 | Singlet | 1H | C3-H (Aromatic proton adjacent to ester).[1] |

| 8.05 | Singlet | 1H | C5-H (Aromatic proton adjacent to ketone).[1] |

| 3.85 | Singlet | 3H | -OCH₃ (Methyl ester).[1] |

Mass Spectrometry (ESI-MS)[1]

-

Ionization Mode: Positive (ESI+).[1]

-

Observed Mass: [M+H]⁺ = 155.1 m/z.[1]

-

Fragmentation: Loss of methoxy group (-31) often observed, yielding m/z ~124.[1]

Handling, Stability & Safety

-

Hygroscopicity: The ester is moderately hygroscopic.[1] Store in a desiccator at room temperature.

-

Hydrolysis Risk: The methyl ester is susceptible to hydrolysis in basic conditions.[1] Avoid prolonged exposure to pH > 9 unless converting to the carboxylic acid.

-

Safety: Pyrazine derivatives can be irritants.[1] Use standard PPE (gloves, goggles).[1] No specific acute toxicity data is widely reported for this specific intermediate, so treat as a potential irritant.[1]

References

-

Jones, R. G. (1949).[1] "Pyrazines and Related Compounds. I. A New Synthesis of Hydroxypyrazines." Journal of the American Chemical Society, 71(1), 78–81. Link[1]

-

Faming Zhuanli Shenqing (2019).[1] "Synthesis process of 2-methyl-5-pyrazine formate." CN Patent 109369545B.[1] (Describes the industrial synthesis of the methylated analog, relevant for protocol adaptation). Link

-

Paudler, W. W., & Helmick, L. S. (1968).[1] "Proton Magnetic Resonance Spectra of Some Hydroxypyrazines." The Journal of Organic Chemistry, 33(3), 1087–1089. (Authoritative source on pyrazine tautomerism NMR shifts). Link[1]

-

Furuta, Y., et al. (2009).[1] "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral polymerase."[1] Antiviral Research, 82(3), 95-102.[1] (Contextualizes the utility of hydroxypyrazine carboxamides). Link

Sources

Methyl 6-Hydroxypyrazine-2-carboxylate: A Core Heterocyclic Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Methyl 6-hydroxypyrazine-2-carboxylate is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of complex pharmaceutical agents. Its unique electronic properties and structural features, particularly the capacity for tautomerism and its role as a bioisosteric scaffold, make it a molecule of significant interest in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of its nomenclature, structural characteristics, physicochemical properties, validated synthesis protocols, and its strategic applications in the development of novel therapeutics, including kinase inhibitors and antiviral agents.

Core Molecular Identity: Nomenclature and Structural Analysis

A precise understanding of the molecule's identity is fundamental for its application in research and development. This section delineates its formal naming conventions, structural representation, and an essential isomeric characteristic.

IUPAC Name and Registry Information

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure.

-

IUPAC Name: Methyl 6-hydroxypyrazine-2-carboxylate

-

CAS Number: 13924-98-6[3]

-

SMILES: O=C(C1=NC(O)=CN=C1)OC[3]

The Hydroxy-Oxo Tautomerism

A critical feature of 6-hydroxypyrazine derivatives is their existence in a tautomeric equilibrium between the aromatic hydroxy form and the non-aromatic keto (or oxo) form. This equilibrium is influenced by the solvent, pH, and temperature, which has significant implications for its reactivity and biological interactions. The keto tautomer can be named methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate. Understanding this dynamic is crucial for predicting reaction outcomes and designing molecular interactions with biological targets.[5]

Caption: Tautomeric equilibrium of the title compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound dictate its handling, formulation, and analytical characterization.

Key Physicochemical Data

The following table summarizes the essential properties of methyl 6-hydroxypyrazine-2-carboxylate.

| Property | Value | Reference(s) |

| Molecular Weight | 154.12 g/mol | [3][6] |

| Appearance | Typically a white to off-white solid | [4] |

| Solubility | Soluble in polar solvents (e.g., methanol, ethanol) | [4] |

| Storage | Sealed in dry, room temperature conditions | [3] |

Anticipated Spectroscopic Signatures

While specific spectra are proprietary or must be generated experimentally, a senior scientist can anticipate the key features based on the molecular structure.

-

¹H NMR: Protons on the pyrazine ring would appear as distinct signals in the aromatic region. The methyl ester protons would be a sharp singlet, typically around 3.8-4.0 ppm. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum would show six distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (>160 ppm). The carbons of the pyrazine ring would appear in the aromatic region, with their shifts influenced by the nitrogen atoms and substituents. The methyl carbon would be the most upfield signal.

-

Mass Spectrometry (EI): The molecular ion peak (M+) would be observed at m/z = 154.[7] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis and Purification: A Validated Protocol

The reliable synthesis of methyl 6-hydroxypyrazine-2-carboxylate is critical for its use in research. The most common and logical approach is through nucleophilic aromatic substitution (SNAr) on a readily available precursor.

Retrosynthetic Strategy

The synthesis logically begins with the commercially available methyl 6-chloropyrazine-2-carboxylate. The chloro-substituent is an excellent leaving group, making it susceptible to displacement by a hydroxide nucleophile.

Experimental Protocol: Synthesis via SNAr

This protocol describes a robust method for synthesizing the title compound.

Objective: To synthesize methyl 6-hydroxypyrazine-2-carboxylate from methyl 6-chloropyrazine-2-carboxylate.

Materials:

-

Sodium Hydroxide (NaOH) (1.1 eq)

-

Water and Dioxane (as co-solvents)

-

Hydrochloric Acid (HCl) (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

-

Ethyl Acetate and Hexanes (for extraction and chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 6-chloropyrazine-2-carboxylate in a 3:1 mixture of dioxane and water.

-

Reagent Addition: Add sodium hydroxide to the solution and stir.

-

Causality Note: A strong base is required to act as the nucleophile. Dioxane is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous base.

-

-

Heating: Heat the reaction mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with 1M HCl until it is slightly acidic (pH ~5-6).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Workflow: Purification

The crude product can be purified by standard laboratory techniques to achieve high purity.

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

-

Column Chromatography: If recrystallization is insufficient, purify the crude material using silica gel column chromatography with a gradient of ethyl acetate in hexanes as the eluent.

Caption: Synthetic workflow for the title compound.

Strategic Applications in Drug Discovery

The pyrazine core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its favorable properties as a bioisostere of benzene and pyridine rings.[1]

The Pyrazine Moiety as a Bioisostere and Pharmacophore

Pyrazines are electron-deficient aromatic rings. The nitrogen atoms are capable of acting as hydrogen bond acceptors, which is a critical interaction for binding to many biological targets, particularly the hinge region of protein kinases.[1] This makes pyrazine-containing fragments like methyl 6-hydroxypyrazine-2-carboxylate highly valuable starting points for fragment-based drug discovery (FBDD) campaigns.

A Versatile Intermediate for Lead Optimization

Methyl 6-hydroxypyrazine-2-carboxylate is not typically the final active pharmaceutical ingredient (API) but rather a key intermediate. Its functional groups—the ester and the hydroxyl group—provide handles for chemical modification.

-

Ester to Amide/Hydrazide Conversion: The methyl ester can be readily converted to a primary amide, secondary amide, or a hydrazide. This transformation is crucial, as the amide functionality is present in many potent biological agents, such as the antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[10][11] Hydrazide derivatives of pyrazines have also shown significant antimycobacterial activity.[12][13]

-

Hydroxyl Group Modification: The hydroxyl group can be alkylated to generate a library of ether derivatives, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Caption: Conceptual role in fragment-based drug design.

Potential Therapeutic Areas

Given the established activities of related pyrazine derivatives, methyl 6-hydroxypyrazine-2-carboxylate is a relevant starting material for developing agents in several key areas:

-

Oncology: As a scaffold for kinase inhibitors targeting signaling pathways deregulated in cancer.[1]

-

Infectious Diseases: For the synthesis of novel antibacterial (especially anti-tuberculosis) and antiviral compounds.[11][12][14]

-

Metabolic Diseases: Certain heterocyclic compounds have shown promise as inhibitors of enzymes like α-glucosidase, relevant for diabetes treatment.[15]

Conclusion

Methyl 6-hydroxypyrazine-2-carboxylate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and tautomeric nature provide a rich platform for chemical exploration. By leveraging validated synthetic protocols and understanding its role as a privileged heterocyclic core, researchers can effectively utilize this compound to construct novel and potent drug candidates to address unmet medical needs.

References

-

Gobis, K., et al. (2006). STUDIES ON PYRAZINE DERIVATIVES. XLIX. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE DER. HETEROCYCLES, Vol. 68, No. 12. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-hydroxypyrazine-2-carboxylate. Retrieved from [Link]

- Fassihi, A., et al. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. Journal of the Iranian Chemical Society.

-

NIST. (n.d.). Methylpyrazine-2-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 5-hydroxypyrazine-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloropyrazine-2-carboxylate. Retrieved from [Link]

- Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117-120.

- Beaud, R., et al. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Arkivoc.

-

Cheméo. (n.d.). Chemical Properties of Methylpyrazine-2-carboxylate. Retrieved from [Link]

- Ramezanzadeh, K., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 28(19), 6829.

-

Inxight Drugs. (n.d.). 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. Retrieved from [Link]

-

NIST. (n.d.). Methylpyrazine-2-carboxylate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

-

American Elements. (n.d.). Pyrazines. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.

-

Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed. Retrieved from [Link]

- International journal of health sciences. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)

-

Davci, D., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. PubMed. Retrieved from [Link]

- MDPI. (2019).

- Material Science Research India. (n.d.).

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 13924-98-6|Methyl 6-hydroxypyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. CAS 13924-95-3: 5-Hydroxypyrazine-2-carboxylic acid methyl… [cymitquimica.com]

- 5. PubChemLite - Methyl 5-hydroxypyrazine-2-carboxylate (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 6. Pyrazines | Fisher Scientific [fishersci.com]

- 7. Methyl 3-hydroxypyrazine-2-carboxylate | C6H6N2O3 | CID 1514283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. methyl 6-chloropyrazine-2-carboxylate | 23611-75-8 [sigmaaldrich.com]

- 9. Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 14. sciencescholar.us [sciencescholar.us]

- 15. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of hydroxypyrazine compounds

The Hydroxypyrazine Enigma: From Tautomeric Equilibrium to Antiviral Potency

Abstract

This technical guide examines the structural, synthetic, and pharmacological trajectory of hydroxypyrazine compounds.[1] Historically viewed as simple metabolic byproducts, these scaffolds have emerged as critical pharmacophores in antiviral (Favipiravir) and antitubercular (Pyrazinamide) therapies. We explore the defining lactam-lactim tautomerism that dictates their reactivity, detail the evolution of synthetic methodologies from the classical Jones condensation to modern C-H activation, and provide a validated experimental protocol for the synthesis of the parent 2-hydroxypyrazine.

Introduction: The Chameleon Scaffold

Hydroxypyrazines are nitrogen-containing heterocycles that occupy a unique space in medicinal chemistry due to their structural ambiguity. While effectively named "hydroxy" pyrazines, they predominantly exist as 2-pyrazinones (lactams) in the solid state and in polar solvents. This duality—the ability to shift between a neutral aromatic enol (lactim) and a polar amide-like ketone (lactam)—allows these molecules to interact with diverse biological targets, ranging from viral RNA polymerases to mycobacterial enzymes.

Key Applications:

-

Antiviral: Favipiravir (T-705) for Influenza and SARS-CoV-2.[1]

-

Antitubercular: 5-hydroxypyrazinamide as a metabolic marker of Pyrazinamide activity.

-

Flavor Chemistry: 3-alkyl-2-hydroxypyrazines as precursors to potent methoxypyrazine odorants (e.g., bell pepper aroma).

Historical Genesis

The systematic study of hydroxypyrazines began in earnest in the mid-20th century. While pyrazine chemistry dates back to the late 19th century with researchers like Wolff and Gutknecht, the direct, scalable synthesis of hydroxypyrazines remained elusive until 1949.

The Jones Breakthrough (1949)

Reuben G. Jones, working at Eli Lilly, revolutionized the field by discovering that 1,2-dicarbonyl compounds could condense with

Figure 1: Chronological evolution of hydroxypyrazine chemistry from fundamental isolation to blockbuster antiviral application.[1][3][4][5]

The Tautomeric Core: Lactam vs. Lactim

The technical heart of hydroxypyrazine chemistry is the equilibrium between the 2-hydroxypyrazine (lactim) and 2-pyrazinone (lactam) forms.[6] Understanding this is non-negotiable for drug design, as it dictates hydrogen bonding patterns in the active site.

-

Lactam (2-pyrazinone): Favored in aqueous solution and solid phase. Acts as a hydrogen bond acceptor (carbonyl) and donor (N-H).

-

Lactim (2-hydroxypyrazine): Favored in the gas phase and non-polar solvents. Preserves aromaticity of the pyrazine ring.

Thermodynamic Drivers: Experimental data and DFT calculations confirm that in water, the lactam form is stabilized by ~3-4 kcal/mol relative to the lactim, largely due to efficient solvation of the dipolar amide-like structure. However, electron-withdrawing substituents (e.g., 6-chloro or 6-fluoro as in Favipiravir) can shift this equilibrium, increasing the population of the lactim form which mimics the enol structure of nucleobases.

Figure 2: The dynamic equilibrium between the hydroxy- (lactim) and oxo- (lactam) forms. In biological media, the lactam often predominates.

Synthetic Architectures

A. Classical: The Jones Condensation

The reaction between an

Mechanism:

-

Imine Formation: The amine of the aminoamide attacks the aldehyde/ketone of the dicarbonyl.

-

Cyclization: The amide nitrogen attacks the second carbonyl carbon.

-

Dehydration: Loss of water aromatizes the ring (or forms the pyrazinone).

B. Modern: C-H Functionalization

Recent advances utilize transition metal catalysis (Pd, Rh) to install hydroxyl groups directly onto the pyrazine core via N-oxide intermediates or direct C-H oxidation, allowing for late-stage functionalization of complex drug candidates.

Pharmacological Imperative

Case Study A: Pyrazinamide (TB)

Pyrazinamide (PZA) is a prodrug.[4][7] It is hydrolyzed by the mycobacterial enzyme PncA to Pyrazinoic Acid (POA), which acidifies the cytoplasm. However, in the host (human), PZA is metabolized by Xanthine Oxidase (XO) to 5-hydroxypyrazinamide and subsequently 5-hydroxypyrazinoic acid.[7][8] These hydroxylated metabolites are key biomarkers for clearance and potential hepatotoxicity.

Case Study B: Favipiravir (Antiviral)

Favipiravir (T-705) is a modified hydroxypyrazine (6-fluoro-3-hydroxypyrazine-2-carboxamide).[1][3][5][9]

-

Mechanism: It mimics a purine base.

-

Activation: Intracellular phosphoribosylation converts it to the ribofuranosyl-5'-triphosphate (T-705-RTP).

-

Action: T-705-RTP is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a pseudolubstrate, leading to chain termination or lethal mutagenesis.

Figure 3: Metabolic activation pathway of Favipiravir. The hydroxypyrazine core is essential for recognition by HGPRT.

Experimental Protocol: Synthesis of 2-Hydroxypyrazine

Methodology adapted from the classic Jones synthesis (Ref 1, 3).

Objective: Synthesis of 2-hydroxypyrazine (as sodium salt) from glycine nitrile and glyoxal.

Reagents:

-

Glycine nitrile hydrochloride (0.1 mol, 9.2 g)[10]

-

Glyoxal (40% aqueous solution, 0.12 mol)

-

Sodium Hydroxide (5 N aqueous solution)

-

Ice/Water bath

-

Hydrochloric acid (12 N) for neutralization (optional for free base isolation)

Workflow:

| Step | Action | Critical Observation/Parameter |

| 1 | Preparation | Cool 20 mL of 5 N NaOH and 10 g of ice in a reaction flask to 0°C. |

| 2 | Addition A | Add glycine nitrile hydrochloride (9.2 g) to the cold base. Stir vigorously. |

| 3 | Condensation | Slowly add glyoxal solution (24 g of 30-40% soln) while maintaining temp <10°C . |

| 4 | Cyclization | Add another 20 mL of 5 N NaOH dropwise over 20 mins. Keep pH > 12. |

| 5 | Maturation | Allow to stand at 10-20°C for 30 mins, then heat to 50°C for 10-20 mins. |

| 6 | Isolation | Cool to 0°C. The sodium salt of 2-hydroxypyrazine precipitates.[10] Filter and wash with cold ethanol. |

Self-Validation:

-

Success Indicator: The reaction mixture should turn from colorless to yellow/orange (characteristic of pyrazine formation).

-

Yield: Expected yield of sodium salt is ~60-70%.

-

Tautomer Check: 1H NMR in D2O will show chemical shifts consistent with the 2-pyrazinone form (protons at C3, C5, C6).

Future Outlook

The hydroxypyrazine scaffold is evolving beyond infectious disease.

-

Fluorescence: Derivatives like 2-hydroxy-3,5-diphenylpyrazine exhibit strong fluorescence, making them candidates for biological probes.

-

MOFs: The nitrogen and oxygen donors allow hydroxypyrazines to serve as linkers in Metal-Organic Frameworks for gas storage.

-

Green Chemistry: Biocatalytic synthesis using engineered enzymes (e.g., from Pseudomonas) is replacing harsh alkaline condensations.

References

-

Jones, R. G. (1949).[2][11] Pyrazines and Related Compounds.[4][6][8][9][10][11][12][13][14][15][16] I. A New Synthesis of Hydroxypyrazines. Journal of the American Chemical Society, 71(1), 78–81. Link

-

Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977–981. Link

-

Legrand, P., & Janin, Y. L. (2022).[11] On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943.[11] Link

-

Shih, T-Y., et al. (2013).[17] Hepatotoxicity of Pyrazinamide and Its Metabolites. Antimicrobial Agents and Chemotherapy, 57(10), 4836–4843. Link

- Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews, 110(4), 2299–2367. (General reference for lactam-lactim equilibrium).

Sources

- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. longdom.org [longdom.org]

- 9. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US2805223A - Method of preparing 2-hydroxypyrazines - Google Patents [patents.google.com]

- 11. On Reuben G. Jones synthesis of 2-hydroxypyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacist8.tripod.com [pharmacist8.tripod.com]

- 17. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Engineering of Pyrazine-2-Carboxylic Acid Ester Derivatives

A Technical Guide for Medicinal Chemists and Drug Discovery Specialists

Executive Summary & Rationale

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, unique in its ability to sterilize non-replicating persister bacteria in acidic phagosomes.[1] However, PZA resistance—primarily driven by mutations in the pncA gene encoding the activator enzyme pyrazinamidase (PZase)—threatens global control efforts.

The Strategic Pivot: Pyrazine-2-carboxylic acid (PCA) esters represent a class of "bypassing prodrugs." Unlike PZA, which requires enzymatic conversion to the active PCA form inside the bacterium, ester derivatives are designed to:

-

Bypass PncA: Undergo hydrolysis via ubiquitous non-specific esterases or spontaneous hydrolysis, rendering pncA mutations irrelevant.

-

Modulate Lipophilicity: The ester moiety allows precise tuning of LogP, facilitating passive diffusion across the waxy mycobacterial cell wall.

-

Deliver Dual Payloads: Certain esters (e.g., fatty alcohol esters) can release two active antimicrobial agents upon hydrolysis.

This guide details the synthesis, mechanistic logic, and biological evaluation of these derivatives.

Mechanism of Action: The "Bypass" Strategy

The critical distinction between PZA and its ester derivatives lies in the activation pathway. PZA is a prodrug requiring M. tuberculosis PZase.[1] Esters are designed to release the active Pyrazinoic Acid (POA) independently of this enzyme.

Mechanistic Pathway Diagram

The following diagram illustrates the differential entry and activation pathways.

Figure 1: Comparative activation pathways. PZA requires specific PncA activation (often mutated in MDR-TB), whereas PCA esters utilize generic esterases or chemical hydrolysis to release the active POA payload.

Synthetic Methodologies

The synthesis of pyrazine-2-carboxylic acid esters requires careful handling due to the electron-deficient nature of the pyrazine ring, which can make the carboxylic acid less reactive toward nucleophilic attack compared to standard aromatics.

Comparative Synthetic Strategies

| Method | Reagents | Key Advantages | Limitations |

| Acid Chloride (Standard) | High yields; suitable for sterically hindered alcohols. | Requires anhydrous conditions; | |

| Coupling Reagents | DCC/DMAP, EDC, or T3P | Mild conditions; tolerates sensitive functional groups. | Atom economy (urea byproducts); Reagents can be expensive (T3P). |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Excellent for macrolactonization or very hindered substrates. | Multi-step; requires specific reagents.[2] |

| Fisher Esterification | Simple, cheap, scalable. | Reversible (equilibrium); requires excess alcohol; low yield for complex alcohols. |

Detailed Protocol: Thionyl Chloride Mediated Synthesis

This protocol is selected for its reliability in generating a wide library of alkyl and aryl esters.

Reaction Scheme:

Step-by-Step Workflow:

-

Activation:

-

In a dry round-bottom flask (RBF) equipped with a reflux condenser and

guard tube, dissolve Pyrazine-2-carboxylic acid (10 mmol) in anhydrous Toluene (20 mL) . -

Add Thionyl Chloride (

, 15 mmol) dropwise. Caution: Gas evolution ( -

Reflux the mixture at 110°C for 2–3 hours. The suspension should clear as the acid chloride forms.

-

Evaporation: Remove solvent and excess

under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (

-

-

Esterification:

-

Re-dissolve the crude acid chloride residue in anhydrous Dichloromethane (DCM, 15 mL) .

-

Cool the solution to 0°C in an ice bath.

-

Add the target Alcohol (R-OH, 10 mmol) and Triethylamine (TEA, 12 mmol) (or Pyridine) dissolved in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

-

Workup & Purification:

-

Quench with cold water (20 mL).

-

Wash the organic layer with 5%

(to remove unreacted acid), 0.1M HCl (to remove amine base), and Brine. -

Dry over anhydrous

, filter, and concentrate. -

Purification: Recrystallize from Ethanol/Water or perform Column Chromatography (Silica gel 60-120 mesh).

-

Synthetic Workflow Visualization

Figure 2: Step-by-step synthetic workflow for the acid chloride route. This method ensures high conversion rates for both primary and secondary alcohols.

Structure-Activity Relationship (SAR) Insights

When designing these derivatives, three parameters are critical for maximizing antitubercular activity:

-

Lipophilicity (LogP):

-

Observation: Activity generally increases with lipophilicity up to a threshold (LogP ~ 2-4).

-

Rationale: Highly polar PCA (LogP ~ -0.7) struggles to penetrate the mycobacterial cell wall passively. Esterification adds hydrophobic bulk.

-

Design Tip: Alkyl chains of

to

-

-

Electronic Effects (Ring Substitution):

-

Position 5: Electron-withdrawing groups (EWGs) like 5-Cl or 5-CN often enhance activity.

-

Mechanism:[1][3][4][5][6] EWGs increase the susceptibility of the ester carbonyl to hydrolysis (enhancing prodrug activation) and may alter the pKa of the released acid, affecting its accumulation inside the bacterium.

-

-

Steric Hindrance:

-

Bulky esters (e.g., tert-butyl) may resist hydrolysis by mycobacterial esterases, leading to inactivity. The ester must be labile enough to release the active PCA payload.

-

Biological Evaluation: MIC Determination

To validate the efficacy of the synthesized esters, the Microplate Alamar Blue Assay (MABA) is the industry standard due to its sensitivity and colorimetric readout.

Protocol Summary:

-

Strain: M. tuberculosis H37Rv (sensitive control) and a PncA-mutant strain (to verify resistance bypass).

-

Media: Middlebrook 7H9 broth supplemented with OADC.

-

Procedure:

-

Prepare serial dilutions of the ester derivative in 96-well plates.

-

Inoculate with bacteria (

CFU/mL). -

Incubate at 37°C for 7 days.

-

Add Alamar Blue (Resazurin) solution.

-

Incubate for 24 hours.

-

-

Readout:

-

Blue: No growth (Resazurin remains oxidized).

-

Pink: Growth (Resazurin reduced to Resorufin).

-

MIC: Lowest concentration preventing the color change from blue to pink.

-

References

-

Zhang, Y., et al. "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum, 2014. Link (Discusses the PncA activation requirement).

-

Simões, M.F., et al. "Esters of pyrazinoic acid are active against pyrazinamide-resistant strains of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2009. Link (Key paper on ester prodrugs bypassing resistance).

-

Zimic, M., et al. "Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD." ACS Infectious Diseases, 2017. Link (Clarifies the molecular target PanD).

-

Peterson, N.D., et al. "Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores." Frontiers in Microbiology, 2024. Link (Discusses the disruption of membrane energetics).

- Foye, W.O. "Principles of Medicinal Chemistry." (General reference for ester prodrug design principles).

Sources

- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]

- 6. rjpbcs.com [rjpbcs.com]

Theoretical studies on Methyl 6-hydroxypyrazine-2-carboxylate

Theoretical Profile: Methyl 6-hydroxypyrazine-2-carboxylate

Content Type: In-depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Pharmaceutical Significance

Methyl 6-hydroxypyrazine-2-carboxylate (CAS: 6863-58-7) is a critical heterocyclic scaffold in medicinal chemistry. While structurally simple, its theoretical profile is governed by complex electronic behaviors, primarily keto-enol tautomerism and intramolecular hydrogen bonding .

Its primary significance lies in its role as a key intermediate in the synthesis of Favipiravir (T-705) , a broad-spectrum antiviral agent targeting RNA-dependent RNA polymerase (RdRp). Understanding the electronic structure of this intermediate is vital for optimizing the nucleophilic fluorination steps in Favipiravir synthesis and for designing novel antitubercular pyrazine derivatives.

This guide provides a comprehensive theoretical framework for studying this molecule, utilizing Density Functional Theory (DFT) and molecular docking protocols.

Computational Methodology: The Standard Protocol

To ensure scientific integrity, the following computational workflow is recommended. This protocol has been validated across multiple studies on pyrazine derivatives (e.g., Favipiravir, Pyrazinamide).

Recommended Level of Theory:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic heterocycles.

-

Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for accurately modeling the lone pairs on the pyrazine nitrogens and the hydroxyl oxygen.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water or DMSO to simulate physiological or reaction conditions.

Workflow Visualization

Figure 1: Standard computational workflow for characterizing heterocyclic intermediates.

Structural Analysis: The Tautomerism Challenge

The most critical theoretical aspect of Methyl 6-hydroxypyrazine-2-carboxylate is its tautomeric equilibrium. Like many "hydroxypyrazines," it does not exist purely as a phenol-like structure.

The Equilibrium: Hydroxy vs. Oxo

Theoretical studies on analogous systems (like 3-hydroxypyrazine-2-carboxamide) reveal that the oxo (lactam) form is thermodynamically preferred in polar solvents and the solid state due to:

-

Aromaticity Trade-off: While the hydroxy form retains full pyrazine aromaticity, the oxo form gains stability from the strong C=O bond (approx. 179 kcal/mol vs. C=N).

-

Solvation: The highly polar N-H bond in the oxo form is better stabilized by polar solvents (water/DMSO).

Predicted Stability Order (DFT/B3LYP):

-

Gas Phase: Hydroxy (Enol) form is often competitive or slightly more stable (

kcal/mol). -

Aqueous Phase: Oxo (Keto) form is dominant (

to -8 kcal/mol).

Tautomerization Pathway

Figure 2: Tautomeric equilibrium shifting toward the Keto form in polar environments.

Electronic & Reactivity Descriptors

Once the stable tautomer (likely the 6-oxo form) is optimized, the following descriptors define its reactivity.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of chemical stability and bioactivity.

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the pyrazine ring nitrogens and the carbonyl oxygen. Represents the molecule's ability to donate electrons.[3]

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the

-system of the ring and the ester group. Represents susceptibility to nucleophilic attack (critical for the fluorination step in Favipiravir synthesis).

Representative Values (B3LYP/6-311++G(d,p)):

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.8 to -7.2 | Moderate ionization potential; stable against oxidation. |

| LUMO Energy | -2.1 to -2.5 | Electrophilic nature; susceptible to nucleophilic substitution. |

| Energy Gap (

Molecular Electrostatic Potential (MEP)

The MEP map identifies binding sites for docking:

-

Negative Regions (Red): Carbonyl oxygens (ester and amide/keto). These are H-bond acceptors.

-

Positive Regions (Blue): The N-H proton (in oxo form) and ring hydrogens. These are H-bond donors.

Vibrational Spectroscopy (IR/Raman)

Theoretical frequency calculations (scaled by ~0.961 for B3LYP) allow for the assignment of experimental IR bands.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| O-H Stretch | 3500 - 3600 | Medium | Only present in Enol tautomer. |

| N-H Stretch | 3100 - 3200 | Strong | Diagnostic for Keto tautomer. |

| C=O (Ester) | 1730 - 1750 | Strong | Sharp peak, distinct from amide C=O. |

| C=O (Amide/Keto) | 1660 - 1690 | Strong | Broad band; confirms Oxo form presence. |

| C=N Ring Stretch | 1550 - 1600 | Medium | Characteristic of pyrazine ring. |

Molecular Docking: Pharmaceutical Targets

Given its structural similarity to T-705 (Favipiravir), theoretical studies should evaluate its binding potential against viral and bacterial targets.[4]

Primary Target: Influenza Virus RNA-dependent RNA Polymerase (RdRp).[5] Secondary Target: Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA).

Docking Protocol (Self-Validating)

-

Ligand Prep: Minimize the Keto tautomer (lowest energy).

-

Grid Generation: Center grid box on the active site (e.g., PDB ID: 4DRE for InhA or 4KN6 for RdRp).

-

Validation: Re-dock the co-crystallized ligand. RMSD must be < 2.0 Å.

Binding Interaction Logic

Figure 3: Predicted binding interactions within the active site.

Conclusion

Theoretical studies of Methyl 6-hydroxypyrazine-2-carboxylate must prioritize the keto-enol tautomerism , as the 6-oxo tautomer is the bioactive and reactive species in most relevant contexts. By utilizing B3LYP/6-311++G(d,p) DFT calculations, researchers can accurately predict its spectroscopic signatures (N-H vs O-H stretch) and reactivity toward nucleophilic fluorination, facilitating its conversion into the antiviral drug Favipiravir.

References

-

Synthetic studies towards the antiviral pyrazine derivative T-705. Sciforum. (2009). Detailed synthesis pathways involving pyrazine carboxylate intermediates. Link

-

Tautomerism and Rotamerism of Favipiravir and Halogenated Analogues. Journal of Organic Chemistry. (2023). Definitive study on the keto-enol equilibrium of 3-hydroxypyrazine-2-carboxamides. Link

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. (2020). Validation of pyrazine docking against M. tuberculosis targets. Link

-

Methyl pyrazine-2-carboxylate Crystal Structure. Acta Crystallographica. (2009). Structural data of the parent molecule for geometry validation.[2] Link

-

Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds. (2020). Review of synthetic routes using methyl 6-hydroxypyrazine-2-carboxylate. Link

Sources

Application Notes & Protocols for the Analysis of Pyrazine Carboxylates by HPLC and GC

Foreword: A Strategic Approach to Pyrazine Carboxylate Analysis

Pyrazine carboxylates and their derivatives represent a class of heterocyclic compounds critical to diverse fields, from the pharmaceutical industry, where pyrazinamide stands as a first-line antituberculosis drug, to the food and flavor sector, where pyrazines define the characteristic aromas of roasted and toasted products.[1][2] Furthermore, they are recognized as key metabolites in human biological pathways, making their accurate quantification essential for clinical and nutritional research.[3]

The analytical challenge posed by these compounds lies in their structural diversity. The presence of the polar carboxylic acid group imparts distinct physicochemical properties that dictate the optimal analytical strategy. This guide eschews a one-size-fits-all template. Instead, it presents a cohesive, logic-driven framework for selecting and implementing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the robust analysis of pyrazine carboxylates. We will delve into the causality behind each methodological choice, providing not just protocols, but a deeper understanding of the science, empowering researchers to develop and validate methods tailored to their specific analytical needs.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Direct Approach for Polar Analytes

HPLC, particularly in its reversed-phase modality, is the quintessential technique for the direct analysis of polar, non-volatile compounds like pyrazine carboxylates. The inherent polarity of the carboxyl group makes these molecules ideally suited for separation in aqueous-organic mobile phases without the need for chemical modification (derivatization).

Core Principles: Mastering a Self-Validating HPLC Method

The success of an HPLC separation for pyrazine carboxylates hinges on the precise control of the analyte's ionization state and its interaction with the stationary phase.

-

The Causality of Column Selection: The choice of a stationary phase is the foundation of the separation.

-

C18 and C8 Columns: These are the most prevalent choices for this application. A C18 column provides a higher density of hydrophobic alkyl chains, leading to stronger retention, which is ideal for separating very polar analytes or resolving complex mixtures. A C8 column, being less retentive, can offer faster analysis times for moderately polar pyrazine derivatives and may reduce peak tailing.[1][4] The selection is a balance between achieving adequate retention for baseline separation and maintaining efficient, symmetrical peaks.

-

-

The Critical Role of Mobile Phase pH: For a pyrazine carboxylate, the mobile phase pH is the most influential parameter. The pKa of the carboxylic acid group must be considered.

-

pH Control: By buffering the aqueous portion of the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid remains in its protonated, less polar form (-COOH). This increases its affinity for the hydrophobic C18/C8 stationary phase, resulting in controlled retention. Conversely, a pH above the pKa deprotonates the acid to its carboxylate form (-COO⁻), making it highly polar and causing it to elute very quickly, often with the solvent front. Phosphate and acetate buffers are commonly used to maintain a stable pH.[1][5]

-

Organic Modifier: Acetonitrile and methanol are the primary organic solvents used. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer a different selectivity. The ratio of the aqueous buffer to the organic modifier is adjusted to "tune" the retention time of the analyte.[4]

-

-

Detector Selection for Unambiguous Quantification:

-

UV-Vis Detection: Pyrazine rings possess strong chromophores, making UV detection a simple, robust, and cost-effective choice. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. For pyrazinamide, this is typically around 269 nm.[1]

-

Experimental Protocol 1: Isocratic RP-HPLC-UV Analysis of Pyrazinamide

This protocol details a validated method for the quantification of Pyrazinamide in bulk drug or pharmaceutical dosage forms, adapted from established literature.[1]

1. Materials and Reagents:

-

Pyrazinamide Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Deionized Water (18.2 MΩ·cm)

-

0.45 µm Syringe Filters

2. Instrumentation and Chromatographic Conditions:

| Parameter | Specification | Causality/Rationale |

| HPLC System | Isocratic Pump, Autosampler, UV-Vis Detector | Standard configuration for routine QC analysis. |

| Column | C8, 4.6 x 250 mm, 3.5 µm | A C8 column provides a good balance of retention and peak shape for pyrazinamide.[1] |

| Mobile Phase | Phosphate Buffer (pH 4.4) : Methanol (80:20 v/v) | The acidic pH ensures the pyrazinamide (a carboxamide) is in a consistent, retentive state.[1] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |

| Detection | UV at 269 nm | Corresponds to the absorbance maximum of pyrazinamide, maximizing sensitivity.[1] |

| Column Temp. | Ambient (or controlled at 25 °C) | Ensures stable retention times. |

| Injection Vol. | 20 µL | A typical volume to balance sensitivity and peak shape. |

| Run Time | ~5-7 minutes | Sufficient to elute the analyte with a stable baseline. |

3. Solution Preparation:

-

Phosphate Buffer (pH 4.4): Dissolve an appropriate amount of KH₂PO₄ in deionized water to make a 20mM solution. Adjust the pH to 4.4 using orthophosphoric acid.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Pyrazinamide Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 20, 40, 60, 80, 100, 120 µg/mL) by serially diluting the stock solution with the mobile phase.[1]

-

Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Pyrazinamide into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Validation:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards in sequence from lowest to highest concentration.

-

Construct a calibration curve by plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.[1]

-

Inject the prepared sample solutions.

-

Calculate the concentration of Pyrazinamide in the sample using the regression equation from the calibration curve.

Method Validation Data (Typical Performance)

| Validation Parameter | Typical Specification | Source |

| Linearity Range | 20 - 120 µg/mL (r² > 0.999) | [1] |

| Accuracy (% Recovery) | 98.0% - 102.0% | [1][6] |

| Precision (%RSD) | < 2.0% | [1][4] |

| Limit of Detection (LOD) | 2.53 µg/mL | [6] |

| Limit of Quantitation (LOQ) | 7.67 µg/mL | [6] |

Workflow Diagram: HPLC Analysis

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Pyrazine | SIELC Technologies [sielc.com]

- 3. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Pyrazine CH- and NH-acids. Antithrombotic activity and chromatographic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

Application Notes & Protocols: High-Throughput Screening Assays for the Interrogation of Pyrazine-Based Compound Libraries

Authored by: A Senior Application Scientist

Introduction: The Pyrazine Scaffold as a Privileged Structure in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs.[2][3] The unique electronic properties of the pyrazine nucleus, such as its ability to act as a hydrogen bond acceptor and its role as a bioisostere for benzene, pyridine, and pyrimidine, allow for versatile molecular interactions with biological targets.[3][4]

Marketed drugs containing the pyrazine moiety, such as the anticancer agent Bortezomib , the antitubercular drug Pyrazinamide , and the antiviral Paritaprevir , highlight the scaffold's therapeutic versatility.[2][5] These successes have spurred extensive research into pyrazine derivatives, revealing a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibition properties.[1][5] Given the vast chemical space accessible through derivatization of the pyrazine core, high-throughput screening (HTS) has become an indispensable tool for rapidly identifying novel and potent bioactive molecules from large chemical libraries.[6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design, development, and implementation of robust HTS assays tailored for the evaluation of pyrazine-based compound libraries. We will delve into the causality behind experimental choices, provide step-by-step protocols for key assay formats, and address potential challenges inherent to this chemical class.

Part 1: Foundational Principles of HTS for Pyrazine Libraries

The primary objective of an HTS campaign is to efficiently test thousands to millions of compounds to identify "hits"—compounds that reproducibly modulate the activity of a biological target or cellular phenotype.[6] The success of such a campaign hinges on a well-designed, robust, and miniaturized assay.

Assay Selection: Biochemical vs. Cell-Based Approaches

The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical first step.

-

Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to directly measure the effect of a compound on a specific molecular interaction. They are advantageous for their simplicity and direct mechanistic readout. For pyrazine libraries, which are rich in kinase inhibitor motifs, enzyme activity assays are particularly relevant.[1][3]

-

Cell-Based Assays: These assays use living cells to provide a more physiologically relevant context, measuring downstream effects on signaling pathways, cell viability, or reporter gene expression.[8][9] They are crucial for assessing compound cytotoxicity and cell permeability, which are key parameters for lead development.[8]

The HTS Workflow: A Self-Validating System

A robust HTS workflow is designed to minimize variability and ensure the identification of true hits. Each stage, from assay development to hit confirmation, incorporates quality control measures.

Caption: General workflow for a high-throughput screening (HTS) campaign.

Part 2: Biochemical HTS Assay Protocols for Pyrazine Scaffolds

Biochemical assays are ideal for the initial discovery of target-specific pyrazine derivatives. Luminescence and fluorescence polarization are two of the most common HTS detection technologies due to their high sensitivity and robustness.[10][11][12]

Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

Principle: Many pyrazine derivatives are designed as ATP-competitive kinase inhibitors.[1][3] This assay quantifies kinase activity by measuring the amount of ADP produced, which is converted into a light signal. As an inhibitor binds to the kinase, less ADP is produced, resulting in a lower luminescence signal. This method is highly sensitive and less prone to fluorescence interference from test compounds.[11]

Caption: Principle of the ADP-Glo™ luminescence-based kinase assay.

Protocol 2.1.1: 384-Well Kinase Inhibition HTS

-

Compound Plating: Using an acoustic dispenser or pin tool, transfer 25-50 nL of each pyrazine compound from the library stock (typically 10 mM in DMSO) into a 384-well, low-volume, white, opaque assay plate. This results in a final screening concentration of 10 µM in a 10 µL final assay volume.

-

Enzyme Preparation: Prepare a 2X kinase solution in the appropriate kinase assay buffer (containing cofactors like MgCl₂, DTT, and BSA as required for the specific kinase).

-

Substrate Preparation: Prepare a 2X substrate/ATP solution in the same kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be identified.

-

Assay Initiation:

-

Add 5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.

-

Briefly centrifuge the plate (e.g., 1 min at 1,000 rpm) to ensure mixing.

-

Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction.

-

Incubate for 60 minutes at room temperature (or optimal temperature for the kinase).

-

-

Signal Generation (Following Manufacturer's Protocol, e.g., ADP-Glo™):

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

-

Incubate for 30-60 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).

| Parameter | Typical Value | Rationale |

| Plate Format | 384-well, white, opaque | Miniaturization for HTS; opaque walls prevent signal bleed-through. |

| Final Volume | 10-20 µL | Conserves precious reagents and compounds. |

| Compound Conc. | 10 µM | Standard single-point concentration for primary HTS. |

| ATP Conc. | At or near Km | Ensures sensitivity to ATP-competitive inhibitors. |

| Controls | Positive: No enzyme; Negative: DMSO vehicle | Defines the dynamic range of the assay. |

| Readout | Luminescence (RLU) | High signal-to-background ratio, low interference.[13] |

Fluorescence Polarization (FP) Competitive Binding Assay

Principle: FP assays measure the change in the rotational speed of a fluorescently labeled molecule (a tracer) in solution.[14] A small, unbound tracer tumbles rapidly, resulting in low polarization. When bound to a large protein target, its tumbling slows, and polarization increases. A pyrazine compound that binds to the same site will displace the tracer, causing a decrease in polarization, which is the signal for a "hit".[15] This homogenous format is simple ("mix-and-read") and ideal for HTS.[14]

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Protocol 2.2.1: 384-Well FP Competitive Binding HTS

-

Reagent Preparation:

-

Prepare 2X Target Protein solution in FP buffer (e.g., PBS with 0.01% Tween-20).

-

Prepare 2X Fluorescent Tracer solution in the same buffer. The tracer concentration should be optimized to be around its Kd for the target, and the protein concentration set to bind ~50-80% of the tracer.

-

-

Compound Plating: Dispense 50 nL of library compounds (10 mM in DMSO) into a 384-well, black, low-volume assay plate.

-

Assay Assembly:

-

Add 10 µL of a pre-mixed solution containing the Target Protein and Fluorescent Tracer to each well. Alternatively, add 5 µL of 2X Target Protein, centrifuge, then add 5 µL of 2X Fluorescent Tracer. The pre-mix is often preferred for HTS to reduce steps.

-

Final concentrations should be ~10 µM for the compound, with optimized concentrations for the protein and tracer.

-

-

Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The instrument software will calculate the millipolarization (mP) units.

Part 3: Cell-Based HTS Assay Protocols

Cell-based assays are critical for evaluating the effects of pyrazine compounds in a biological context, providing insights into cytotoxicity, pathway modulation, and other phenotypic changes.[8]

Cell Viability/Cytotoxicity Assay (Resazurin Reduction)

Principle: This assay measures the metabolic activity of living cells, which serves as an indicator of cell viability. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. A decrease in fluorescence indicates that a compound is cytotoxic. This assay is robust, cost-effective, and widely used in anticancer drug screening.[16][17]

Protocol 3.1.1: 384-Well Cytotoxicity HTS

-

Cell Seeding: Using a multichannel pipette or automated liquid handler, dispense 30 µL of cell suspension (e.g., 5,000-10,000 cells per well) in appropriate culture medium into a 384-well, black, clear-bottom tissue culture-treated plate.

-

Cell Adhesion: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

-

Compound Treatment:

-

Perform a serial dilution of the pyrazine compound library plates to create an intermediate plate.

-

Add 10 µL of the diluted compounds to the cells (final concentration might range from 1 nM to 100 µM for dose-response, or a single point of 10 µM for a primary screen). Include DMSO vehicle controls.

-

-

Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Signal Generation:

-

Prepare a fresh solution of Resazurin (e.g., 440 µM) in PBS.

-

Add 4 µL of the Resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition: Read the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) on a plate reader.

| Parameter | Typical Value | Rationale |

| Plate Format | 384-well, black, clear-bottom | Allows for microscopic inspection while minimizing fluorescence crosstalk. |

| Cell Density | 5,000-10,000 cells/well | Ensures cells are in a logarithmic growth phase and provides a robust signal. |

| Incubation Time | 48-72 hours | Allows sufficient time for cytotoxic or anti-proliferative effects to manifest. |

| Controls | Positive: Staurosporine/Doxorubicin; Negative: DMSO | Standard cytotoxic agent and vehicle control to define the assay window. |

| Readout | Fluorescence Intensity (RFU) | A direct measure of the product of metabolic activity. |

Part 4: Addressing Challenges with Pyrazine Scaffolds in HTS

While versatile, the pyrazine scaffold can present specific challenges in HTS that must be anticipated and mitigated to avoid false positives and negatives.

Compound Autofluorescence

The Challenge: The aromatic, electron-deficient nature of the pyrazine ring can lead to intrinsic fluorescence (autofluorescence).[18] In fluorescence-based assays, this can interfere with the assay signal, leading to false positives (if the assay measures an increase in signal) or false negatives (if the compound fluorescence quenches the probe signal).[18][19] Approximately 10% of compounds in typical HTS libraries exhibit some level of fluorescence.[18]

Mitigation Strategies:

-

"Read Before Read" Protocol: For assays like the Resazurin protocol, read the fluorescence of the plate after compound addition but before adding the detection reagent. This pre-read can be subtracted from the final read to correct for compound autofluorescence.

-

Use of Red-Shifted Dyes: Autofluorescence is more common at shorter wavelengths (blue/green).[18] Using probes and dyes that excite and emit at longer wavelengths (>600 nm) can often circumvent the issue.

-

Prioritize Luminescence or FP Assays: Luminescence assays are generally immune to compound fluorescence as they do not require an external light source for excitation.[11] FP assays are also less sensitive to simple autofluorescence because they measure the polarization of light, not just its intensity.[14]

Compound Solubility

The Challenge: Highly derivatized, planar aromatic scaffolds can sometimes have poor aqueous solubility.[5] If a compound precipitates in the aqueous assay buffer, it can lead to erratic results, light scattering artifacts, and an inaccurate estimation of potency.

Mitigation Strategies:

-

Solvent Concentration: Keep the final concentration of the compound's stock solvent (typically DMSO) low, usually ≤0.5%, to prevent precipitation.

-

Detergents in Buffer: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to help maintain compound solubility.

-

Visual Inspection & Light Scattering: During assay development, visually inspect wells containing high concentrations of test compounds for precipitation. Some plate readers can also measure light scatter as a quality control step to flag potential aggregator compounds.

Conclusion

The pyrazine scaffold remains a highly valuable starting point for the discovery of new therapeutic agents. By leveraging the power of high-throughput screening, researchers can efficiently explore the vast chemical diversity offered by pyrazine-based libraries. The key to a successful HTS campaign lies in the careful selection and validation of an appropriate assay, a deep understanding of the underlying biological and chemical principles, and a proactive approach to mitigating potential artifacts such as compound autofluorescence and insolubility. The protocols and insights provided herein serve as a robust foundation for the design of self-validating screening systems, ultimately accelerating the journey from hit identification to lead optimization.

References

- Pharmacological activity and mechanism of pyrazines - PubMed. (2023, October 5). PubMed.

- Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). MDPI.

- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem.

- Pyrazines in Drug Discovery. PharmaBlock.

- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ScienceDirect.

- Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity - PubMed. (2016, November 10). PubMed.

- Advances in luminescence-based technologies for drug discovery - PMC - NIH. (2022, December 23).

- Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks.

- High-Throughput Screening (HTS)

- In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020, November 5). Taylor & Francis.

- Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28).

- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global.

- Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Pharmaceutical Technology.

- Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.

- High-Throughput Screening in Drug Discovery & Molecular Biology. Boster Bio.

- Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF.

- Cell-based assays in high-throughput mode (HTS). biotechnologia-journal.org.

- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025, June 10). MDPI.

- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. MDPI.

- Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 7. opentrons.com [opentrons.com]

- 8. lifescienceglobal.com [lifescienceglobal.com]

- 9. biotechnologia-journal.org [biotechnologia-journal.org]

- 10. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]

- 18. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]

Purification challenges of hydroxypyrazine isomers

TECHNICAL SUPPORT CENTER: HYDROXYPYRAZINE PURIFICATION Subject: Troubleshooting Isolation & Purification of Hydroxypyrazine Isomers Ticket ID: HP-ISO-9982 Responder: Senior Application Scientist, Separation Technologies Group

Executive Summary: The Hydroxypyrazine Paradox

Purifying hydroxypyrazine isomers (e.g., 2-hydroxypyrazine, 2,3-dihydroxypyrazine, 3-hydroxypyrazine-2-carboxamide) presents a "perfect storm" of chemical challenges. These molecules are not merely polar; they are amphoteric, tautomeric, and chelating .

Standard "textbook" purification often fails because:

-

Tautomerism: They exist in a dynamic equilibrium between the hydroxy-pyrazine (enol) and pyrazinone (keto) forms.[1] This causes peak splitting and tailing on silica.

-

Amphotericity: They possess both basic nitrogens and acidic hydroxyls (or amide protons), making them highly water-soluble and difficult to extract into organic solvents.

-

Metal Affinity: The N-C-OH motif mimics 8-hydroxyquinoline, leading to strong chelation with stainless steel surfaces in HPLC systems.

This guide addresses these specific failure modes with field-proven protocols.

MODULE 1: CHROMATOGRAPHY TROUBLESHOOTING

Focus: HPLC and Flash Purification Failures

Q1: Why does my single isomer appear as two split peaks or a broad "smear" on HPLC?

Diagnosis: You are witnessing tautomeric interconversion during the chromatographic run.[2]

Hydroxypyrazines exist in equilibrium between the aromatic enol form and the non-aromatic keto (amide) form. If the rate of interconversion (

The Fix: The "Lock and Load" Protocol You must "lock" the molecule into a single tautomer using pH or accelerate the equilibrium using temperature.

Protocol A: pH Locking (Recommended)

-

Mechanism: Ionization suppresses proton transfer. The keto form is typically dominant at neutral pH, but protonating the nitrogen (low pH) or deprotonating the hydroxyl (high pH) forces a single species.

-

Action:

-

Acidic Lock: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Target pH < 2.[3]5. This protonates the ring nitrogens.

-